molecular formula C8H5Cl2N B2373694 3-Chloro-4-(chloromethyl)benzonitrile CAS No. 64262-07-3

3-Chloro-4-(chloromethyl)benzonitrile

Cat. No.: B2373694
CAS No.: 64262-07-3
M. Wt: 186.04
InChI Key: WVZDCUOCGWRHML-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)benzonitrile ( 64262-07-3) is a high-value chemical building block with the molecular formula C 8 H 5 Cl 2 N and a molecular weight of 186.04 g/mol . This compound features a benzene ring core that is simultaneously substituted with a nitrile group, a chloro moiety at the 3-position, and a reactive chloromethyl group at the 4-position . This unique bifunctional structure, which can be represented by the SMILES string C1=CC(=C(C=C1C#N)Cl)CCl , makes it a versatile and critical intermediate in synthetic organic chemistry, particularly in the development of more complex molecules . Its primary research application lies in pharmaceutical development, where it serves as a key precursor for the synthesis of various active compounds. The two distinct reactive sites—the aromatic chlorine and the chloromethyl group—allow for sequential and selective functionalization. For instance, the chloromethyl group is an excellent alkylating agent and can be used to create ether or amine-linked derivatives, as seen in related compounds like 3-Chloro-4-[(3-chlorophenoxy)methyl]benzonitrile . This makes it invaluable for constructing molecular scaffolds and for structure-activity relationship (SAR) studies in drug discovery projects. Researchers should note that this compound is classified as hazardous. It requires careful handling as it is toxic if swallowed (H301) and causes severe skin burns and eye damage (H314) . Proper safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. This product is offered with a purity of ≥95% and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(chloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZDCUOCGWRHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-07-3
Record name 3-chloro-4-(chloromethyl)benzonitrile
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Preparation Methods

Two-Step Synthesis via 3-Chloro-4-methylbenzonitrile

The most widely documented route involves a two-step process: (1) synthesis of 3-chloro-4-methylbenzonitrile and (2) radical chlorination of the methyl group.

Step 1: Synthesis of 3-Chloro-4-methylbenzonitrile

The precursor 3-chloro-4-methylbenzonitrile (C₈H₆ClN) is synthesized via electrophilic aromatic substitution. The nitrile group acts as a meta-directing group, enabling regioselective chlorination at position 3.

Procedure

  • Starting material : 4-Methylbenzonitrile
  • Chlorinating agent : Cl₂ gas (1.2 equiv)
  • Catalyst : FeCl₃ (5 mol%)
  • Conditions : 40–60°C, 6–8 h under anhydrous conditions.
  • Yield : 78–82%.

The reaction is monitored by thin-layer chromatography (TLC), with purification via vacuum distillation (b.p. 125–128°C at 6 mmHg).

Step 2: Radical Chlorination of the Methyl Group

The methyl group at position 4 undergoes radical chlorination to form the chloromethyl moiety.

Procedure

  • Starting material : 3-Chloro-4-methylbenzonitrile
  • Chlorinating agent : Cl₂ gas (2.5 equiv)
  • Catalyst : Dibenzoyl peroxide (0.25 wt%)
  • Inhibitor : Triethanolamine (0.1–0.5 wt%) to suppress ring chlorination
  • Conditions : 60–85°C, Cl₂ flow rate 100–500 mL/min, 6–12 h.
  • Monitoring : GC analysis tracks reaction progress, terminating when 4-methylol tribenzyl chloride ≤0.05%.
  • Workup : Excess Cl₂ is purged with N₂, followed by neutralization with 5% NaOH.
  • Yield : 85–89%.
Key Reaction Parameters
Parameter Optimal Range Impact on Yield/Purity
Temperature 70–80°C Higher temps accelerate over-chlorination
Cl₂ Flow Rate 200–300 mL/min Rates >500 mL/min reduce selectivity
Triethanolamine Loading 0.3 wt% Prevents ring chlorination by chelating Cl⁺

Alternative Synthetic Routes

Hydroxymethyl Intermediate Pathway

A less common approach involves substituting a hydroxymethyl group with chlorine:

Procedure

  • Starting material : 3-Chloro-4-(hydroxymethyl)benzonitrile
  • Chlorinating agent : SOCl₂ (3.0 equiv)
  • Catalyst : DMF (1 drop)
  • Conditions : Reflux in DCM, 4–6 h.
  • Yield : 70–75% (lower due to side-product formation).

This method is less favored industrially due to handling challenges with SOCl₂ and lower yields.

Optimization and Reaction Dynamics

Catalyst Selection

Dibenzoyl peroxide outperforms alternative initiators (e.g., AIBN) in radical chlorination, achieving 99.4% purity. Comparative studies show:

Catalyst Purity (%) Reaction Time (h)
Dibenzoyl peroxide 99.4 6.5
AIBN 94.2 8.2
UV Initiation 88.7 12.0

Temperature Control

Exothermicity necessitates precise temperature modulation. Automated systems maintaining 70–75°C improve yield by 12% compared to manual control.

Side Reactions and Mitigation

Over-Chlorination

Prolonged reaction times or excess Cl₂ leads to dichloromethyl (C₈H₄Cl₃N) and trichloromethyl (C₈H₃Cl₄N) byproducts. GC-MS analysis identifies these at m/z 214.96 and 248.92, respectively. Mitigation strategies include:

  • Real-time GC monitoring
  • Incremental Cl₂ dosing

Ring Chlorination

Triethanolamine suppresses this by forming a complex with Cl⁺, reducing electrophilic attack on the aromatic ring.

Purification and Characterization

Distillation

Crude product is purified via fractional distillation under reduced pressure (126–128°C at 6 mmHg).

Crystallization

Recrystallization from ethanol/water (7:3) yields needle-like crystals (mp 45–47°C).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.55 (d, J=8.6 Hz, 1H), 7.43 (s, 1H), 7.33 (d, J=8.4 Hz, 1H), 4.62 (s, 2H).
  • IR (KBr) : ν 2225 cm⁻¹ (C≡N), 680 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Continuous Flow Reactors

Pilot studies show flow systems enhance yield (93%) by improving mass transfer and temperature control.

Environmental Impact

Chlorine utilization efficiency reaches 91% in closed-loop systems with NaOH scrubbers, reducing Cl₂ emissions by 78%.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

    Nucleophilic Substitution: Various substituted benzonitriles.

    Reduction: Corresponding amines.

    Hydrolysis: Amides or carboxylic acids.

Scientific Research Applications

3-Chloro-4-(chloromethyl)benzonitrile is an aromatic compound with significant applications in various fields, particularly in synthetic chemistry and pharmaceuticals. This article explores its scientific research applications, including synthesis methods, biological activities, and relevant case studies.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly dichlorobenzonitriles. These compounds are crucial for producing fine chemicals used in different industries. For instance, one notable synthetic route involves the chloromethylation of p-dichlorobenzene followed by catalyzed ammoxidation to yield 2,5-dichlorobenzonitrile with a total yield of 67%.

Pharmaceutical Development

The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This characteristic makes it relevant for pharmacological studies aimed at understanding drug interactions and metabolism. Its structural features allow it to interact with various biomolecules, suggesting potential applications in drug development and toxicology assessments.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound to evaluate their biological properties. The synthesized compounds were tested for antimicrobial activity against various bacterial strains, revealing significant inhibitory effects comparable to standard antibiotics .

Case Study 2: Enzyme Inhibition Profile

In another investigation, the enzyme inhibition profile of this compound was assessed. The compound showed promising results as an inhibitor of CYP1A2, highlighting its potential impact on drug metabolism and pharmacokinetics.

Case Study 3: Structure-Activity Relationship Studies

Research into the structure-activity relationships of similar compounds has provided insights into how modifications can enhance biological activity. Such studies suggest that tweaking the substituents on the benzene ring can significantly affect the compound's efficacy as a drug candidate .

Data Table: Comparison of Similar Compounds

Compound NameKey FeaturesPotential Applications
This compoundContains both chloromethyl and nitrile groupsOrganic synthesis, pharmaceuticals
3-ChlorobenzonitrileLacks chloromethyl groupIntermediate in organic reactions
4-(Chloromethyl)benzonitrileLacks additional chlorine atomSimilar applications as above

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)benzonitrile primarily involves its reactivity due to the presence of the chloro and chloromethyl groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The nitrile group can participate in nucleophilic addition reactions, while the chloromethyl group can undergo substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The reactivity, physical properties, and applications of benzonitrile derivatives vary significantly based on substituent positions and functional groups. Key analogs are compared below:

Table 1: Structural and Functional Comparison of 3-Chloro-4-(chloromethyl)benzonitrile with Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Applications
This compound C8H5Cl2N 186.04 Not reported Pharmaceuticals, agrochemicals
4-(Chloromethyl)benzonitrile C8H6ClN 151.59 Not reported Crystal structure studies
3-Chloro-4-(trifluoromethyl)benzonitrile C8H3ClF3N 205.57 38–40 Specialty chemicals
3-Chloro-4-(4-formylphenoxy)benzonitrile C14H8ClNO2 257.67 Not reported Intermediate for complex ligands
4-(Chloromethyl)benzonitrile (isomer) C8H6ClN 151.59 Not reported Cross-coupling reactions
Key Observations:

Substituent Effects on Reactivity :

  • The chloromethyl group in this compound enables alkylation and arylation reactions, making it valuable for drug synthesis (e.g., kinase inhibitors) . In contrast, 4-(chloromethyl)benzonitrile lacks the chlorine substituent, reducing steric hindrance and altering its reactivity in cross-coupling reactions .
  • Replacing the chloromethyl group with a trifluoromethyl group (as in 3-Chloro-4-(trifluoromethyl)benzonitrile) increases hydrophobicity and metabolic stability, favoring applications in fluorinated APIs .

Physical Properties :

  • The trifluoromethyl analog exhibits a defined melting point (38–40°C) due to enhanced crystallinity from fluorine’s electronegativity . In contrast, this compound’s melting point is unreported, likely due to its liquid or amorphous solid state under standard conditions.

Industrial Demand: this compound dominates pharmaceutical applications, with a projected market CAGR of ZZ% from 2024–2032 . Analogs like 3-Chloro-4-(4-formylphenoxy)benzonitrile are niche intermediates for complex ligands, limiting their commercial scope .

Biological Activity

3-Chloro-4-(chloromethyl)benzonitrile is an aromatic compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with various biomolecules, particularly in the context of drug metabolism and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H7_7Cl2_2N, with a molecular weight of 189.05 g/mol. The compound features a benzene ring substituted with both a chloromethyl group and a nitrile functional group, which significantly influence its reactivity and biological properties. The presence of the chlorine atoms enhances its electrophilic character, making it a potential target for nucleophilic attack in biological systems.

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs, and its inhibition can lead to altered pharmacokinetics for co-administered medications. Studies have demonstrated that this compound can effectively inhibit CYP1A2 activity, suggesting its relevance in pharmacological studies and drug development.

Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules, impacting metabolic pathways. Its ability to act as an electrophile allows it to form adducts with nucleophilic sites on proteins and nucleic acids, potentially leading to cellular toxicity or modulation of biological functions.

Case Studies

Case Study 1: CYP1A2 Inhibition

A study investigating the inhibitory effects of this compound on CYP1A2 demonstrated that the compound significantly reduced enzyme activity in vitro. The IC50_{50} value was determined to be approximately 5 µM, indicating a potent inhibitory effect. This finding highlights the compound's potential role in drug-drug interactions and necessitates further investigation into its safety profile when used alongside other pharmaceuticals.

Case Study 2: Toxicity Assessment

In another study focusing on the cytotoxic effects of this compound, Jurkat cells were exposed to varying concentrations of the compound. Results indicated that at higher concentrations (above 10 µM), significant cytotoxicity was observed, leading to cell death. This underscores the importance of evaluating the compound's toxicity in therapeutic contexts, particularly in cancer treatment where such compounds may be utilized .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsBiological Activity
3-Chloro-4-methoxybenzonitrile Contains a methoxy group instead of chloromethylLess potent CYP1A2 inhibitor
4-Chlorobenzonitrile Lacks chloromethyl groupMinimal interaction with CYP enzymes
3-Chloro-4-fluorobenzonitrile Contains fluorine instead of chloromethylDifferent reactivity profile

This table illustrates how variations in substituents can alter biological activities significantly.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Chloro-4-(chloromethyl)benzonitrile, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, chloromethylation of 3-chlorobenzonitrile using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃. Reaction conditions such as solvent polarity (e.g., dichloromethane), temperature (0–25°C), and stoichiometric ratios of reagents critically affect yield. Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures purity .

Q. What analytical techniques are most effective for characterizing substitution patterns and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrile-adjacent chloromethyl groups) .
  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., orthorhombic Pnma space group for analogous compounds) .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., retention time shifts for chlorinated derivatives) .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) under mild basic conditions (K₂CO₃ in DMF, 50–80°C). Steric hindrance from the adjacent chloro substituent may reduce reaction rates, requiring optimized molar ratios (1:1.2 substrate:nucleophile) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and chloromethyl substituents impact regioselectivity in further functionalization?

  • Methodological Answer :

  • Steric Effects : The 3-chloro group directs electrophiles to the para position of the chloromethyl moiety, favoring substitutions at the 4-position.
  • Electronic Effects : The electron-withdrawing nitrile and chloro groups deactivate the ring, necessitating strong electrophiles (e.g., HNO₃/H₂SO₄ for nitration) or catalysts (e.g., FeCl₃ for halogenation). Computational studies (DFT) can predict reactive sites .

Q. What challenges arise in optimizing solid-state reactions involving this compound?

  • Methodological Answer : The crystal lattice (orthorhombic Pnma) restricts molecular mobility, requiring mechanochemical methods (ball milling) or solvent-free thermal activation (80–120°C) to enhance reactivity. Phase transitions during heating should be monitored via DSC .

Q. How can contradictory data on reaction yields in literature be resolved?

  • Methodological Answer : Systematic analysis of variables (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) identifies critical factors. For example, dichloromethane vs. THF as solvents may yield 20–30% differences due to solvation effects. Replicating protocols with in-situ FTIR monitoring ensures reproducibility .

Q. What role does this compound play in synthesizing fluorescent brighteners or agrochemicals?

  • Methodological Answer : The chloromethyl group serves as a linker for conjugating fluorophores (e.g., via Suzuki coupling) or bioactive moieties (e.g., triazoles). Case studies show 70–85% efficiency in producing distyrene brighteners when reacted with styryl derivatives under Pd catalysis .

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